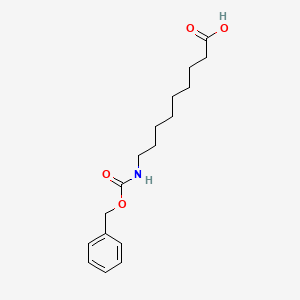

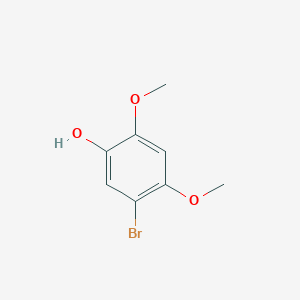

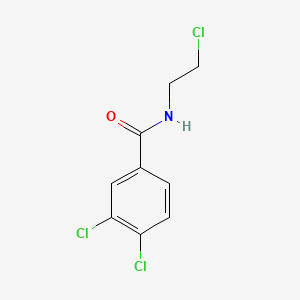

(3-Ethoxy-4-hydroxybenzylidene)malononitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” and similar compounds involves the Knoevenagel condensation of benzaldehyde with malononitrile . The reaction time is typically around 6 hours . The synthesis process has been studied extensively, and various methods have been proposed to improve the yield and selectivity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C12H10N2O2. More detailed structural information can be obtained through techniques such as 1H NMR and FTIR .Chemical Reactions Analysis

“this compound” and similar compounds have been studied for their anti-melanogenic activities . These compounds have shown significant inhibitory activity against tyrosinase, a key enzyme in melanogenesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 214.22 g/mol. Further properties can be analyzed using techniques such as DFT analysis .Applications De Recherche Scientifique

Antimicrobial Evaluation

A series of compounds including 3-ethoxy-4-hydroxybenzylidene hydrazides were synthesized and tested for their antimicrobial activity. These compounds displayed significant activity, particularly those with specific substituents like methoxy and hydroxy groups on their phenyl ring. This study underscores the potential of such compounds in antimicrobial applications (Kumar et al., 2011).

Photoacid and ICT Probe

2-(4-Hydroxybenzylidene)malononitrile (HyDC) has been used as a photoacid and intramolecular charge transfer (ICT) probe. This compound aids in monitoring ground state proton transfer processes in different solvents. Its behavior indicates a significant role in photochemical studies and could be utilized in understanding solvent-solute interactions (Panja, 2020).

Green Chemistry in Synthesis

Research indicates that papain can be effectively used as a catalyst for Knoevenagel reactions involving substituted-benzaldehyde and malononitrile. This approach, which aligns with green chemistry principles, produces compounds like 2-(4-hydroxybenzylidene)-malononitrile under environmentally friendly conditions (Haryanto & Cahyana, 2015).

Chemosensor for Anionic Detection

Compounds such as 2–(4–hydroxybenzylidene)malononitrile have been synthesized for use as chromogenic chemosensors. These compounds demonstrate high selectivity in detecting anions like cyanide in water, a capability critical for environmental monitoring and safety (Schramm, Menger & Machado, 2016).

Biological Actions on Tumors

Studies have shown that certain substituted malononitriles, including derivatives from the ethoxymethylene-malononitrile group, can retard the growth of transplantable carcinomas. This insight provides a basis for the development of potential anti-tumor agents (Gal, Fung & Greenberg, 1952).

Inhibition of Protein Kinases

Compounds like alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide have been identified as potent and specific inhibitors of tyrosine-specific protein kinases. These compounds demonstrate selectivity by not affecting other enzyme activities, indicating their potential in targeted therapeutic applications (Shiraishi et al., 1987).

Enhancing β-Cell Resistance

Aromatic malononitrile compounds improve the resistance of insulin-producing β-cells to oxidative stress and pro-inflammatory cytokines. This effect is mediated through up-regulation of protective genes, suggesting their use in diabetes treatment strategies (Turpaev & Welsh, 2016).

Mécanisme D'action

Target of Action

The primary target of (3-Ethoxy-4-hydroxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

This compound interacts with tyrosinase, inhibiting its activity . The compound can directly bind to tyrosinase, forming hydrogen bonds with specific residues (GLY281 and ASN260), and via hydrophobic interactions with other residues (VAL283, PHE264, and ALA286) in the tyrosinase binding pocket . This interaction likely contributes to its inhibitory effect on tyrosinase.

Biochemical Pathways

The inhibition of tyrosinase by this compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound prevents the synthesis of melanin, thereby reducing melanin accumulation in the skin .

Result of Action

The result of the action of this compound is a decrease in melanin production . This leads to a reduction in melanin accumulation in the skin, which can help prevent hyperpigmentation .

Orientations Futures

Future research on “(3-Ethoxy-4-hydroxybenzylidene)malononitrile” could focus on further exploring its anti-melanogenic properties and potential applications in cosmetics . Additionally, more studies could be conducted to better understand its synthesis process and optimize its yield and selectivity .

Propriétés

IUPAC Name |

2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-16-12-6-9(3-4-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICBMMKNBWCVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C(C#N)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80278947 | |

| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15728-34-4 | |

| Record name | NSC10748 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-ethoxy-4-hydroxybenzylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80278947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)

![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)

![5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3048044.png)

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)